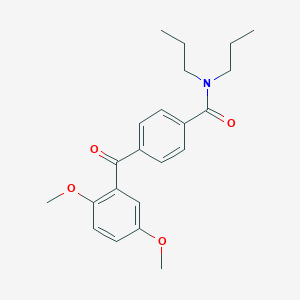
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects.
作用機序
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects, including reducing seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the activity of neurons, which can have a variety of beneficial effects.
実験室実験の利点と制限
One advantage of using 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. Additionally, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models, which makes it a useful tool for studying these conditions.
One limitation of using this compound in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a potent inhibitor of GABA transaminase, which means that it could potentially have unwanted side effects if used in humans.
将来の方向性
There are many potential future directions for research on 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is studying its potential therapeutic applications in the treatment of epilepsy, anxiety, and addiction. Additionally, further research is needed to establish the long-term safety and efficacy of this compound in humans. Finally, there is also interest in developing new and more potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than this compound.
合成法
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and formaldehyde, or the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and paraformaldehyde.
科学的研究の応用
1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
特性
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-5-2-6-12-19)10-7-13-20(17)14-16-8-3-1-4-9-16/h16,22H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQMRMXVDXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)

![N-(5-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6017451.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-furyl)-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6017463.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6017468.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(2-methylbenzyl)methanamine](/img/structure/B6017474.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6017476.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017479.png)
![5-(3-bromo-4,5-dimethoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017485.png)
![2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6017499.png)
![3-phenoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6017504.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-N',N'-dimethylsuccinamide](/img/structure/B6017506.png)
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6017511.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6017532.png)